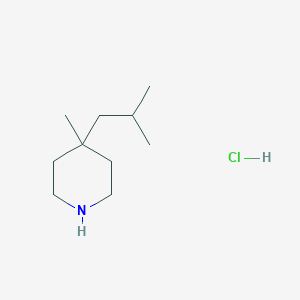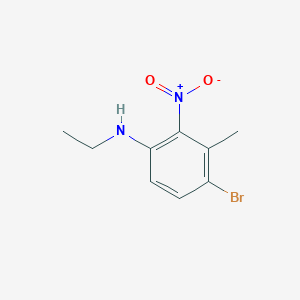
4-bromo-N-ethyl-3-methyl-2-nitroaniline
Descripción general
Descripción
“4-bromo-N-ethyl-3-methyl-2-nitroaniline” is a complex organic compound. It likely contains a benzene ring, given the “aniline” in its name, which refers to an amino group (-NH2) attached to a benzene ring . The prefixes “4-bromo”, “N-ethyl”, “3-methyl”, and “2-nitro” suggest the positions of these substituents on the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including nitration, bromination, and alkylation . The order of these steps would be crucial due to the directing effects of the different substituents .Molecular Structure Analysis
The exact molecular structure would depend on the positions of the substituents on the benzene ring . The compound would likely have a planar structure due to the nature of the benzene ring .Chemical Reactions Analysis
The compound could undergo various reactions depending on the conditions, such as further nitration or bromination, or reactions involving the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, it would likely be a solid at room temperature .Aplicaciones Científicas De Investigación
DNA Conformation Studies : A complex containing a similar compound, 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide, has been used to study DNA conformation. This research demonstrated how nitroaniline molecules can interact with Watson-Crick base-paired structures in DNA (Vyas, Vyas, Jain, & Sobell, 1984).
Solubility and Solvation Studies : Studies on 2-methyl-4-nitroaniline in various solvents have been conducted to understand solubility and preferential solvation dynamics, which are crucial for applications in chemical processes (Li, Cong, Li, Du, & Zhao, 2017).
Phase Equilibria and Crystallization : The phase diagram of urea–4-bromo-2-nitroaniline systems has been studied, showing miscibility gaps and the formation of eutectic and monotectic structures, useful in material science and engineering (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
Development of Fluorescent Sensors : A study on a fluorescent sensor based on molecularly imprinted poly(ionic liquid) for the detection of 4-nitroaniline in water highlights the use of nitroaniline derivatives in environmental monitoring (Xie, Zhang, Zeng, Wang, Yang, Zhai, Miao, & Li, 2020).
Enantiomeric Resolution and Simulation Studies : The resolution of enantiomers of compounds similar to 4-bromo-N-ethyl-3-methyl-2-nitroaniline, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, has been studied, which is significant in the development of pharmaceuticals and chiral drugs (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).
Green Synthesis and Urease Inhibitory Activity : Research on Schiff base compounds derived from nitroanilines, including 4-bromo-2-nitroaniline derivatives, shows potential applications in medicine and agriculture due to their urease inhibitory activity (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).
Molecular Structure and Spectroscopic Studies : Investigations on the molecular structure, spectroscopic, and electric properties of nitroaniline derivatives, including 4-bromo-2-nitroaniline, provide insights into their potential use in nonlinear optical applications (Hernández-Paredes, Hernández-Negrete, Carrillo-Torres, Sanchez-Zeferino, Duarte-Moller, & Álvarez-Ramos, 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-N-ethyl-3-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-11-8-5-4-7(10)6(2)9(8)12(13)14/h4-5,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXCBEMOYBJIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=C(C=C1)Br)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




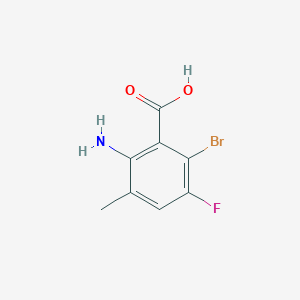
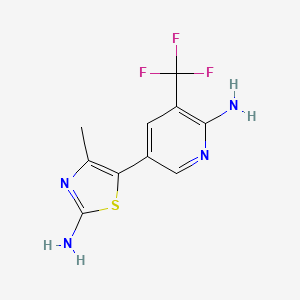
![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1382315.png)
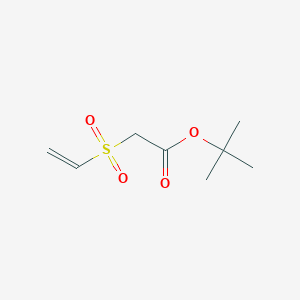
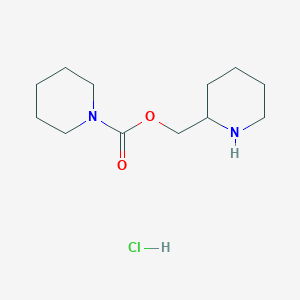
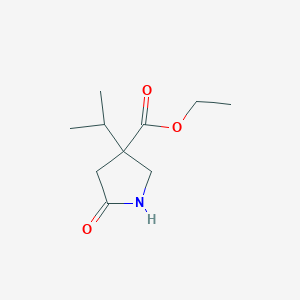
![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)
![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)
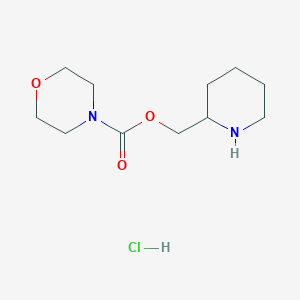
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
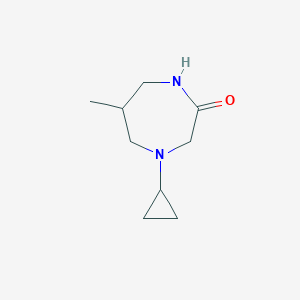
![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)
